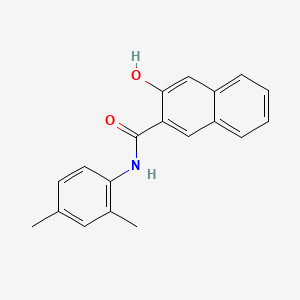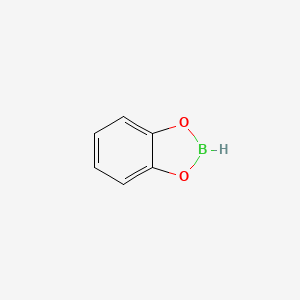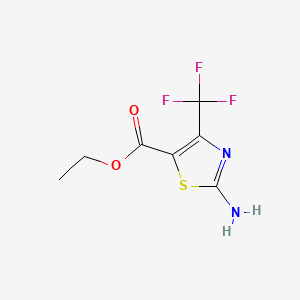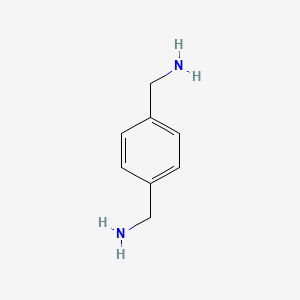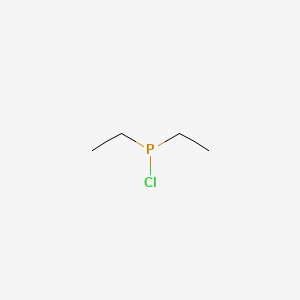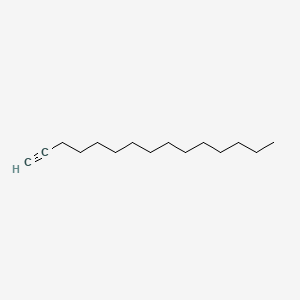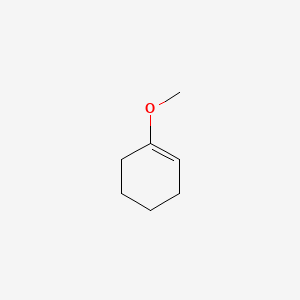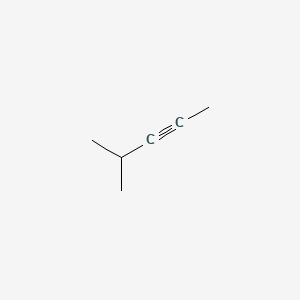
4-Methyl-2-pentyne
Descripción general
Descripción
4-Methyl-2-pentyne is a chemical compound with the molecular formula C6H10 . It is also known by other names such as 2-Pentyne, 4-methyl .
Synthesis Analysis
Poly(4-Methyl-2-Pentyne) has been synthesized with quaternary ammonium salts to increase CO2 selectivity . The functional groups were introduced by a two-stage method: (i) bromination of the initial polymer and (ii) addition of tertiary alkylamines, namely trimethylamine (TMA) and trimethylamine (TEA) .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pentyne can be represented by the InChI string: InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 . The molecular weight of the compound is 82.1436 .Physical And Chemical Properties Analysis
4-Methyl-2-pentyne has a molecular weight of 82.1436 . It has a boiling point of 346 K and a fusion point of 162.78 K .Aplicaciones Científicas De Investigación
Gas-Separating Media
- Scientific Field: Applied Sciences
- Application Summary: Poly (4-methyl-2-pentyne) (PMPentyne) and poly (4-methyl-1-pentene) (PMPentene) are studied as membrane gas-separating media . These polymers are prospective membrane materials for the separation of lower-hydrocarbon-containing gaseous mixtures .
- Methods of Application: Experimental approaches included the permeability measurements for C1–C4 alkanes in linear heating mode (for PMPentyne) and under isothermal conditions (for PMPentene), and diffusivity evaluation by a differential method for PMPentene . Theoretical approaches included the ‘hard-spheres’ theory for calculation of gas solubility in PMPentyne and gas transport theory for two-phase systems for the estimation of the amorphous and crystalline phases contribution in PMPentene .
- Results: These combinations of methods allowed obtaining the whole set of parameters for any gas–polymer pairing and explained the butane-selective properties revealed in PMPentyne (C1 < C2 < C3 < C4) and methane-selective properties of PMPentene (C1 > C2 > C3 > C4) .
CO2 Selectivity Enhancement
- Scientific Field: Membrane Technologies
- Application Summary: Poly (4-methyl-2-pentyne) (PMP) with quaternary ammonium salts has been functionalized in order to increase CO2 selectivity .
- Methods of Application: Functional groups have been introduced by a two-stage method: (i) bromination of the initial polymer and (ii) addition of tertiary alkylamines, namely trimethylamine (TMA) and trimethylamine (TEA) .
- Results: An increased ideal selectivity for the separation of gas pairs CO2/N2 by 2–3 times and CO2/CH4 by 1.5–2 times has been achieved while maintaining the permeability at a high level .
Supercritical Fluid Medium for Selective Membrane Separation of CO2
- Scientific Field: Polymer Sciences
- Application Summary: The modification of highly permeable films of brominated 1,2-disubstituted polyacetylene, poly (4-methyl-2-penthyne), via incorporation of in situ formed butylimidazolium bromide is reported . This modification is used for selective membrane separation of CO2 from various gas mixtures .
- Methods of Application: The modification process involves the use of supercritical CO2 and CHF3 as reaction media for the corresponding process, namely for quaternization of butylimidazole by brominated polymer . Polymeric membranes were prepared by pouring 1.5 mass. % solution of PMP-Br in CCl4 onto the leveled cellophane foil with subsequent covering by Petri dish in order to provide slow evaporation of the solvent .
- Results: The new membrane materials prepared possess promising properties such as stability toward organic solvents, good mechanical properties and significantly improved CO2-selectivity while maintaining gas permeability at high values .
Functionalization with Quaternary Ammonium Salts
- Scientific Field: Membrane Technologies
- Application Summary: Poly (4-methyl-2-pentyne) (PMP) with quaternary ammonium salts has been functionalized in order to increase CO2 selectivity .
- Methods of Application: Functional groups have been introduced by a two-stage method: (i) bromination of the initial polymer and (ii) addition of tertiary alkylamines, namely trimethylamine (TMA) and trimethylamine (TEA) . It has been established that the optimal amount of introduced functional groups, while maintaining the mechanical properties of the polymer, is up to 5 mol % .
- Results: An increased ideal selectivity for the separation of gas pairs CO2/N2 by 2–3 times and CO2/CH4 by 1.5–2 times has been achieved while maintaining the permeability at a high level .
Supercritical Fluid Medium for Selective Membrane Separation of CO2
- Scientific Field: Polymer Sciences
- Application Summary: The modification of highly permeable films of brominated 1,2-disubstituted polyacetylene, poly (4-methyl-2-penthyne), via incorporation of in situ formed butylimidazolium bromide is reported . This modification is used for selective membrane separation of CO2 from various gas mixtures .
- Methods of Application: The modification process involves the use of supercritical CO2 and CHF3 as reaction media for the corresponding process, namely for quaternization of butylimidazole by brominated polymer . Polymeric membranes were prepared by pouring 1.5 mass. % solution of PMP-Br in CCl4 onto the leveled cellophane foil with subsequent covering by Petri dish in order to provide slow evaporation of the solvent .
- Results: The new membrane materials prepared possess promising properties such as stability toward organic solvents, good mechanical properties and significantly improved CO2-selectivity while maintaining gas permeability at high values .
Functionalization with Quaternary Ammonium Salts
- Scientific Field: Membrane Technologies
- Application Summary: Poly (4-methyl-2-pentyne) (PMP) with quaternary ammonium salts has been functionalized in order to increase CO2 selectivity .
- Methods of Application: Functional groups have been introduced by a two-stage method: (i) bromination of the initial polymer and (ii) addition of tertiary alkylamines, namely trimethylamine (TMA) and trimethylamine (TEA) . It has been established that the optimal amount of introduced functional groups, while maintaining the mechanical properties of the polymer, is up to 5 mol % .
- Results: An increased ideal selectivity for the separation of gas pairs CO2/N2 by 2–3 times and CO2/CH4 by 1.5–2 times has been achieved while maintaining the permeability at a high level .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylpent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMFWJQZLPEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82695-07-6 | |
| Record name | 2-Pentyne, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82695-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30175230 | |
| Record name | 4-Methyl-2-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pentyne | |
CAS RN |
21020-27-9 | |
| Record name | 4-Methyl-2-pentyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021020279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-pentyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



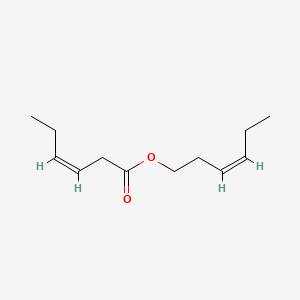
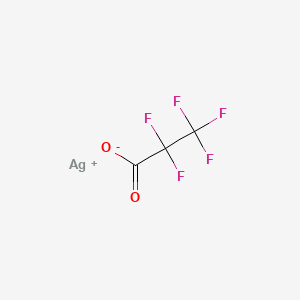
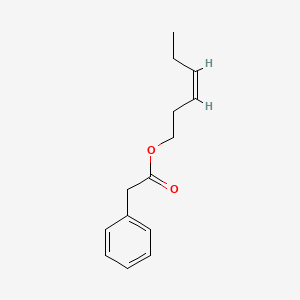
![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)
